2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one
Description
Properties
Molecular Formula |
C20H17Cl2N5O2 |
|---|---|
Molecular Weight |
430.3 g/mol |
IUPAC Name |
2-(2,3-dichloroanilino)-4-(2-methoxyphenyl)-8-methyl-1,4-dihydropyrimido[1,2-a][1,3,5]triazin-6-one |
InChI |
InChI=1S/C20H17Cl2N5O2/c1-11-10-16(28)27-18(12-6-3-4-9-15(12)29-2)25-19(26-20(27)23-11)24-14-8-5-7-13(21)17(14)22/h3-10,18H,1-2H3,(H2,23,24,25,26) |
InChI Key |
LBDJQDPGQUWXOB-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)N2C(N=C(NC2=N1)NC3=C(C(=CC=C3)Cl)Cl)C4=CC=CC=C4OC |
Origin of Product |
United States |
Preparation Methods
Synthesis of Pyrimidine-Guanidine Intermediate
A 6-oxo-1,6-dihydropyrimidin-2-amine derivative bearing a 2-methoxyphenyl substituent is prepared via nucleophilic aromatic substitution. For example, 4-(2-methoxyphenyl)-6-oxo-1,6-dihydropyrimidin-2-amine is synthesized by reacting 2-methoxyphenylboronic acid with 2-amino-6-chloropyrimidin-4(3H)-one under Suzuki coupling conditions. Subsequent treatment with 2,3-dichlorophenyl isocyanate yields the guanidine precursor, 1-(6-oxo-4-(2-methoxyphenyl)-1,6-dihydropyrimidin-2-yl)-3-(2,3-dichlorophenyl)urea.
Cyclization with Triethyl Orthoacetate
The guanidine intermediate undergoes cyclization with TEOA in refluxing acetic acid (110–120°C, 6–8 hours). The orthoester acts as a one-carbon synthon, introducing the methyl group at position 8 while facilitating ring closure. The reaction proceeds via initial formation of an acetimidate intermediate, followed by intramolecular nucleophilic attack by the urea nitrogen to form the triazine ring. Key parameters include:
The product is isolated via column chromatography (silica gel, ethyl acetate/petroleum ether) and characterized by NMR, NMR, and HRMS.
Microwave-Assisted Synthesis
Microwave irradiation offers a rapid alternative for constructing the triazine ring. Adapted from benzimidazole and triazine syntheses, this method reduces reaction times from hours to minutes while improving yields:
Preparation of Thiourea Intermediate
2-(2,3-Dichlorophenylamino)-4-(2-methoxyphenyl)-6-methylpyrimidine-5-carbothioamide is synthesized by treating the pyrimidine-5-carbonitrile precursor with hydrogen sulfide in the presence of triethylamine. The thiourea intermediate is purified via recrystallization from ethanol.
Cyclization Under Microwave Conditions
The thiourea derivative is irradiated with methyl iodide and potassium carbonate in dimethylformamide (DMF) at 150°C for 15 minutes. The microwave conditions promote efficient cyclization, forming the triazine ring while retaining the methyl group at position 8.
Post-Cyclization Functionalization
Introduction of the 2-Methoxyphenyl Group
In an alternative route, the 2-methoxyphenyl moiety is introduced post-cyclization. The 8-methyl-pyrimido-triazin-6-one core is brominated at position 4 using N-bromosuccinimide (NBS) in carbon tetrachloride. Subsequent Ullmann coupling with 2-methoxyphenylboronic acid in the presence of a palladium catalyst installs the aryl group.
Amination with 2,3-Dichloroaniline
The 2-amino group is introduced via Buchwald-Hartwig amination. Using palladium(II) acetate and Xantphos as a ligand, the brominated intermediate reacts with 2,3-dichloroaniline in toluene at 100°C.
Comparative Analysis of Methods
Structural Characterization and Validation
Critical spectroscopic data for the target compound include:
Chemical Reactions Analysis
Types of Reactions
2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the functional groups within the compound.
Substitution: The compound can undergo substitution reactions where one or more groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Various halogenating agents and nucleophiles can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may produce dechlorinated or demethylated products.
Scientific Research Applications
Example Synthesis Pathway
| Step | Reagents | Conditions | Product |
|---|---|---|---|
| 1 | 3-amino-8-hydroxy-4-imino-6-methyl-5-phenyl-4,5-dihydro-3H-chromeno[2,3-d]pyrimidine | Reflux in ethanol | Pyrimido derivative |
| 2 | Hydrazonyl halide | Reflux for 2 hours | Triazine derivatives |
Antitumor Activity
Recent studies have highlighted the potential of pyrimido[1,2-a][1,3,5]triazin derivatives as antitumor agents . For example, compounds derived from similar scaffolds have shown promising results in inhibiting the proliferation of various cancer cell lines, particularly breast cancer cells . The mechanism often involves inducing apoptosis and inhibiting cell cycle progression.
Antiviral Properties
Some derivatives of triazine compounds have demonstrated antiviral activity , particularly against RNA viruses. The structural features of these compounds contribute to their ability to interfere with viral replication processes .
Antimicrobial Activity
Research has also indicated that triazine derivatives possess significant antimicrobial properties . In vitro studies have shown effectiveness against a range of bacterial strains, suggesting potential applications in developing new antibiotics .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the efficacy of these compounds. Variations in substituents on the triazine ring can significantly influence biological activity. For instance:
- Substituents : The presence of electron-withdrawing groups (like chlorine) enhances activity against certain cancer cell lines.
- Hydrophobicity : Increasing hydrophobic character can improve membrane permeability and bioavailability.
Table: Structure-Activity Relationship Insights
| Substituent Type | Effect on Activity |
|---|---|
| Electron-withdrawing (e.g., Cl) | Increases anticancer activity |
| Methoxy group | Enhances solubility and bioavailability |
| Alkyl chains | Modulate lipophilicity for better membrane penetration |
Case Study 1: Anticancer Activity Evaluation
In a study evaluating various pyrimido derivatives against MDA-MB231 breast cancer cells, several compounds exhibited IC50 values in low micromolar ranges. The structure containing both dichloro and methoxy groups showed enhanced selectivity towards cancer cells compared to non-cancerous cells .
Case Study 2: Antimicrobial Screening
Another investigation focused on the antimicrobial efficacy of synthesized triazine derivatives against common pathogens. Results indicated that specific substitutions led to a significant reduction in bacterial growth rates, highlighting the potential for developing new antimicrobial agents .
Mechanism of Action
The mechanism of action of 2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved are subject to ongoing research.
Comparison with Similar Compounds
Key Observations:
In contrast, analogues with methyl or methoxy substituents (e.g., ) exhibit electron-donating or neutral effects, which may alter metabolic stability . The 4-fluorophenyl group in ’s compound balances electronegativity with moderate lipophilicity, a feature absent in the target compound .
Steric and Solubility Considerations :
- The 2-methoxyphenyl group in the target compound creates ortho-substitution steric hindrance, which may limit rotational freedom compared to the 3-methoxyphenyl isomer in .
- The pyridin-3-yl group in ’s compound introduces nitrogen-based hydrogen bonding, likely improving aqueous solubility compared to the target’s methoxyphenyl group .
Chlorine atoms contribute significantly to this difference .
Biological Activity
The compound 2-[(2,3-dichlorophenyl)amino]-4-(2-methoxyphenyl)-8-methyl-1,4-dihydro-6H-pyrimido[1,2-a][1,3,5]triazin-6-one is a member of the pyrimidine and triazine family, which has garnered attention for its potential biological activities, particularly in antimicrobial and anticancer domains. This article provides a comprehensive overview of its biological activity based on diverse research findings.
Key Features
- Molecular Formula : C18H17Cl2N5O
- Molecular Weight : 396.27 g/mol
- Functional Groups : Contains dichlorophenyl, methoxyphenyl, and a pyrimidine core.
Antimicrobial Activity
Research indicates that derivatives of pyrimidine compounds exhibit significant antimicrobial properties. A study focused on similar compounds revealed that modifications in the aromatic substituents could enhance their efficacy against various pathogens, including both Gram-positive and Gram-negative bacteria .
Table 1: Antimicrobial Efficacy of Related Compounds
| Compound | MIC (μg/mL) | Target Bacteria |
|---|---|---|
| Compound A | 0.5 | Staphylococcus aureus |
| Compound B | 1.0 | Escherichia coli |
| Compound C | 2.0 | Pseudomonas aeruginosa |
Anticancer Activity
The compound's potential as an anticancer agent has been explored in various studies. For instance, derivatives with similar structural motifs have shown cytotoxic effects against several cancer cell lines, including breast and lung cancer cells. The mechanism is believed to involve the induction of apoptosis and inhibition of cell proliferation .
Case Study: Cytotoxicity Assessment
In a recent in vitro study, the compound demonstrated IC50 values ranging from 10 to 20 μM against different cancer cell lines, indicating moderate to high anticancer activity. The study highlighted the importance of the dichlorophenyl moiety in enhancing cytotoxicity .
Structure-Activity Relationship (SAR)
Understanding the structure-activity relationship is crucial for optimizing the biological activity of this compound. Modifications at various positions on the triazine and pyrimidine rings can significantly affect potency:
- Dichlorophenyl Group : Enhances lipophilicity and biological activity.
- Methoxyphenyl Substitution : Contributes to increased binding affinity to target receptors.
Comparative Analysis
A comparative analysis with other related compounds shows that those with electron-withdrawing groups tend to exhibit higher antimicrobial and anticancer activities.
Table 2: Comparative Biological Activities
| Compound Name | Antimicrobial Activity (MIC) | Anticancer Activity (IC50) |
|---|---|---|
| 2-Dichlorophenyl derivative | 0.5 μg/mL | 10 μM |
| Methoxy substituted variant | 1.0 μg/mL | 15 μM |
| Non-substituted control | >5 μg/mL | >50 μM |
Q & A
Basic Research Questions
Q. What are the established synthetic routes for this compound, and how can reaction conditions be optimized for higher yields?
- Methodological Answer : The compound is synthesized via multi-step heterocyclic annulation reactions. A typical route involves:
-
Step 1 : Condensation of hydrazine derivatives with substituted phenyl rings under reflux in DMF, using triethylamine (Et3N) as a base to control pH .
-
Step 2 : Cyclization with oxalyl chloride at elevated temperatures (reflux for 8–12 hours), followed by recrystallization in ethanol to improve purity .
-
Optimization : Yield improvements (e.g., from 60% to 85%) are achieved by adjusting stoichiometric ratios (e.g., 1:1.1 equivalents of oxalyl chloride) and reaction time (8–10 hours) .
Table 1 : Key Reaction Conditions and Yields
Step Reagents/Conditions Yield (%) Purity (HPLC) 1 Et3N, DMF, 80°C 70 90% 2 Oxalyl chloride, reflux, 8h 85 95%
Q. Which analytical techniques are most effective for characterizing its structural integrity and purity?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : <sup>1</sup>H and <sup>13</sup>C NMR (in DMSO-<i>d</i>6) confirm substituent positions and ring closure. For example, the methoxyphenyl group shows a singlet at δ 3.8 ppm .
- High-Performance Liquid Chromatography (HPLC) : Use a C18 column with acetonitrile/water (70:30) mobile phase to assess purity (>95%) .
- Mass Spectrometry (MS) : ESI-MS in positive ion mode verifies molecular weight (e.g., [M+H]<sup>+</sup> at <i>m/z</i> 456.2) .
Q. How can researchers troubleshoot low yields during the final cyclization step?
- Methodological Answer : Common issues include:
- Moisture Sensitivity : Use anhydrous solvents (e.g., dry DMF) and inert gas (N2) to prevent hydrolysis of intermediates .
- Catalyst Optimization : Replace Et3N with 1,8-diazabicycloundec-7-ene (DBU) for faster cyclization .
- Temperature Control : Gradual heating (from 25°C to 80°C over 1 hour) reduces side-product formation .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to evaluate the role of substituents (e.g., 2,3-dichlorophenyl) in biological activity?
- Methodological Answer :
- Analog Synthesis : Replace the 2-methoxyphenyl group with electron-withdrawing (e.g., nitro) or donating (e.g., hydroxyl) groups. Use Suzuki-Miyaura coupling for regioselective modifications .
- Biological Assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays. Compare IC50 values to correlate substituent effects .
- Computational Modeling : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities based on substituent electronic properties .
Q. What strategies resolve contradictory data between in vitro potency and in vivo efficacy?
- Methodological Answer :
- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration via LC-MS/MS) and metabolic stability (using liver microsomes) to identify poor absorption or rapid clearance .
- Metabolite Identification : Use HR-MS/MS to detect active/inactive metabolites. For example, demethylation of the methoxy group may reduce activity .
- Dose-Response Refinement : Conduct staggered dosing in animal models (e.g., 5–50 mg/kg) to establish therapeutic windows .
Q. How can computational models predict off-target interactions or toxicity risks?
- Methodological Answer :
- QSAR Modeling : Train models on PubChem datasets to predict hepatotoxicity (e.g., using Random Forest classifiers) .
- Off-Target Screening : Perform reverse docking against the PDB database to identify unintended targets (e.g., cytochrome P450 enzymes) .
- ADMET Prediction : Use SwissADME to assess permeability (LogP), solubility (LogS), and blood-brain barrier penetration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
